[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol
Description
[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol is a heterocyclic compound featuring a fused isoxazole-pyrazole scaffold with a hydroxymethyl substituent at the 3-position of the isoxazole ring. The pyrazole moiety is known for its hydrogen-bonding capabilities and metabolic stability, while the isoxazole ring contributes to rigid planar geometry, enhancing binding affinity in biological systems . The hydroxymethyl group provides a handle for further functionalization, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
[5-(1-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C8H9N3O2/c1-11-4-6(3-9-11)8-2-7(5-12)10-13-8/h2-4,12H,5H2,1H3 |
InChI Key |
QORSPABEMGNNSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NO2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetyl-5-nitropyridines with hydrazine hydrate in acetic acid, followed by cyclization to form the pyrazole ring . The isoxazole ring can be introduced through a subsequent reaction involving hydroxylamine and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazoles.
Scientific Research Applications
[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
a) (5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl)methanamine
- Structure: Replaces the hydroxymethyl group with an aminomethyl group.
- Applications: Limited data available, but amine derivatives are often explored as intermediates for bioactive molecules.
b) N-(5-(tert-Butyl)isoxazol-3-yl)-2-(4-(5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamide (Pz-1)
- Structure : Incorporates a benzoimidazole ring and acetamide linker, extending the π-conjugated system.
- Properties : Higher molecular weight (454.52 g/mol) and lipophilicity compared to the target compound. Demonstrated efficacy as a therapeutic candidate for acetylcholinesterase (AChE) recovery in nerve agent exposure .
- Applications : Investigated as an anticholinergic agent due to its ability to interact with cholinergic receptors .
Functional Analogues
a) 5-Amino-3-hydroxy-1H-pyrazole-based Methanones
- Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone.
- Comparison: Features a thiophene ring instead of isoxazole, introducing sulfur-based electronic effects.
Data Table: Key Parameters of Compared Compounds
Biological Activity
[5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.
- Molecular Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
- SMILES Notation : Cc1c(n[n]c1=O)c(c2ncc(o2)C)C
Biological Activity Overview
The biological activity of [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol has been evaluated across various studies, highlighting its potential in several therapeutic areas.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a study on pyrazole derivatives reported minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol | TBD | TBD |
| Pyrazole Derivative A | 0.0039 | S. aureus |
| Pyrazole Derivative B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, pyrazole derivatives have shown antifungal activity. A comprehensive review indicated that certain pyrazole-based compounds exhibited antifungal effects with varying degrees of efficacy against common fungal pathogens .
Anticancer Activity
The anticancer potential of [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol has been explored through molecular docking studies and in vitro assays. For example, derivatives with similar structures were found to inhibit cancer cell proliferation effectively, with IC50 values indicating promising cytotoxicity against various cancer cell lines.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol | TBD | TBD |
| Compound X | 58.4 | HT29 |
| Compound Y | 381.2 | Fluorouracil |
Case Studies
-
Study on Antibacterial Properties :
A study conducted by researchers examined the antibacterial effects of various pyrazole derivatives, including [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol. The results indicated that the compound exhibited a strong inhibitory effect on S. aureus, with a complete kill observed within 8 hours at specific concentrations. -
Anticancer Research :
Another significant study focused on the anticancer properties of pyrazole derivatives, revealing that compounds structurally related to [5-(1-Methyl-1H-pyrazol-4-yl)isoxazol-3-yl]methanol showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
